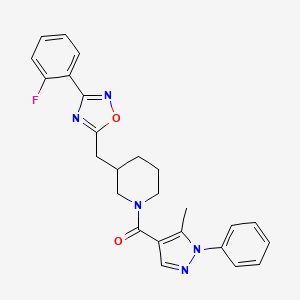
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a useful research compound. Its molecular formula is C25H24FN5O2 and its molecular weight is 445.498. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
The compound (3-((3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)piperidin-1-yl)(5-methyl-1-phenyl-1H-pyrazol-4-yl)methanone is a complex organic molecule that has garnered attention for its potential biological activities. This article reviews the biological activities associated with this compound, including its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its IUPAC name and molecular formula:
- IUPAC Name : this compound
- Molecular Formula : C23H24FN5O2
This structure incorporates multiple functional groups that contribute to its biological activity.
1. Antimicrobial Activity :
Research indicates that oxadiazole derivatives exhibit antimicrobial properties. Compounds similar to the target molecule have shown effectiveness against various bacterial strains, suggesting that the oxadiazole moiety plays a critical role in antimicrobial activity.
2. Anti-inflammatory Properties :
Compounds containing pyrazole and oxadiazole rings have been studied for their anti-inflammatory effects. They may inhibit cyclooxygenase enzymes (COX), which are involved in the inflammatory process. Some derivatives have demonstrated IC50 values significantly lower than standard anti-inflammatory drugs, indicating potent activity .
3. Anticancer Potential :
The presence of the oxadiazole and pyrazole moieties has been linked to anticancer properties in several studies. These compounds can induce apoptosis in cancer cells and inhibit tumor growth through various pathways, including the modulation of Bcl-2 family proteins, which are crucial in regulating apoptosis .
Table 1: Summary of Biological Activities
Notable Research Findings
- Antimicrobial Efficacy : A study on similar oxadiazole compounds reported significant inhibition of bacterial growth, highlighting the importance of the 1,2,4-oxadiazole ring in enhancing antimicrobial activity.
- Inflammation Reduction : In vivo studies demonstrated that pyrazole derivatives exhibited anti-inflammatory effects comparable to established COX inhibitors, with reduced side effects such as gastrointestinal irritation .
- Cytotoxicity Against Cancer Cells : Research on pyrazole-containing compounds revealed their ability to target cancer cells effectively. For instance, one study found that a related compound had an IC50 value against A431 cancer cells significantly lower than that of doxorubicin, indicating superior efficacy .
特性
IUPAC Name |
[3-[[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]methyl]piperidin-1-yl]-(5-methyl-1-phenylpyrazol-4-yl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H24FN5O2/c1-17-21(15-27-31(17)19-9-3-2-4-10-19)25(32)30-13-7-8-18(16-30)14-23-28-24(29-33-23)20-11-5-6-12-22(20)26/h2-6,9-12,15,18H,7-8,13-14,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CMPQPIKVCNCJBK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=NN1C2=CC=CC=C2)C(=O)N3CCCC(C3)CC4=NC(=NO4)C5=CC=CC=C5F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H24FN5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














